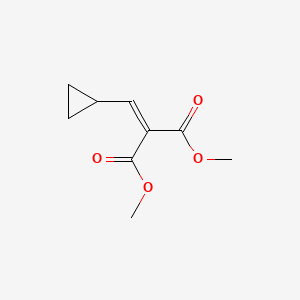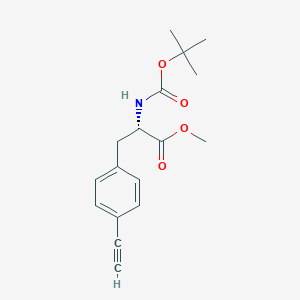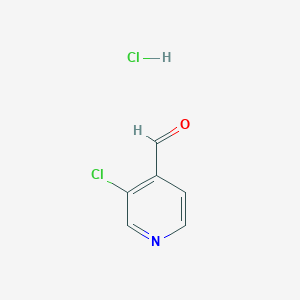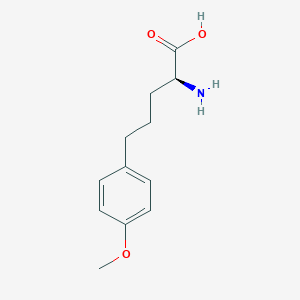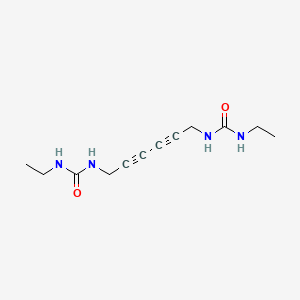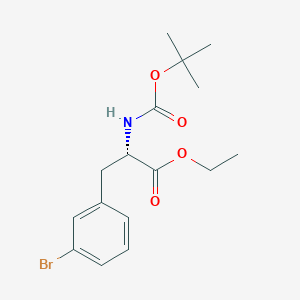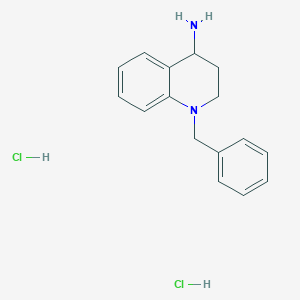
1-Benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine dihydrochloride is a chemical compound with the molecular formula C16H20Cl2N2. It is a derivative of tetrahydroquinoline, featuring a benzyl group attached to the nitrogen atom of the tetrahydroquinoline ring. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reduction of 1-benzyl-4-quinolinone using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction is typically carried out under inert atmosphere to prevent oxidation. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization or chromatography, helps achieve high purity levels required for industrial applications.
化学反応の分析
Types of Reactions: 1-Benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can yield quinoline derivatives.
Reduction: Reduction reactions can produce tetrahydroquinoline derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted tetrahydroquinolines.
科学的研究の応用
1-Benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine dihydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals and organic compounds. In biology, it is used as a tool to study enzyme mechanisms and protein interactions. In industry, it is used as an intermediate in the production of dyes, pigments, and other chemical products.
作用機序
The mechanism by which 1-Benzyl-1,2,3,4-tetrahydro-quinolin-4-ylamine dihydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor or modulator, interacting with specific molecular targets to produce therapeutic effects. The compound may bind to active sites of enzymes or receptors, altering their activity and leading to desired biological outcomes.
類似化合物との比較
1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride
1-Benzyl-1,2,3,4-tetrahydroisoquinoline
1,2,3,4-Tetrahydro-quinolin-6-ylamine dihydrochloride
特性
IUPAC Name |
1-benzyl-3,4-dihydro-2H-quinolin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2.2ClH/c17-15-10-11-18(12-13-6-2-1-3-7-13)16-9-5-4-8-14(15)16;;/h1-9,15H,10-12,17H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWSKLRHPBJCFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2C1N)CC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
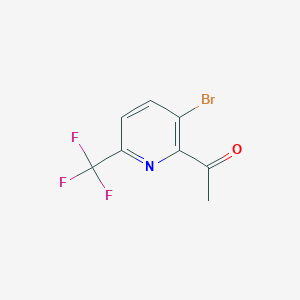
![3-[(2R)-6-[(E)-2-[2-chloro-6-(trifluoromethyl)phenyl]ethenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B8096359.png)
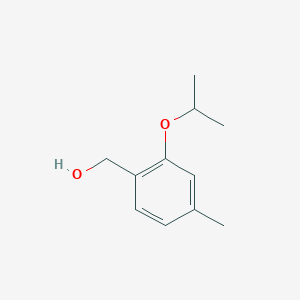
![(2R,6S)-2,6-dimethyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine](/img/structure/B8096369.png)
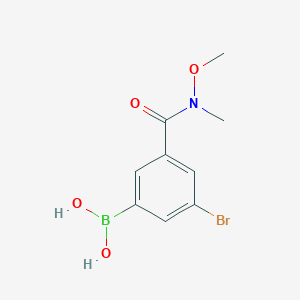
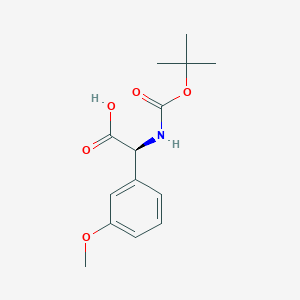
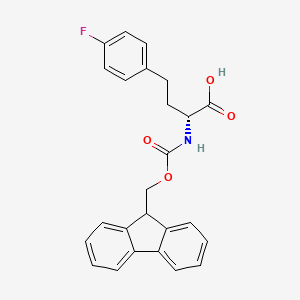
![2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid pinacol ester](/img/structure/B8096387.png)
